3,5-Didesamino-3,5-dioxo Lamotrigine

Description

Overview of 1,2,4-Triazine (B1199460) Core Structures in Medicinal Chemistry and Chemical Synthesis

The 1,2,4-triazine nucleus is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. tandfonline.comijpsr.infojmchemsci.com This structural motif is a prominent feature in numerous compounds with a broad spectrum of pharmacological activities, making it a privileged scaffold in medicinal chemistry. eurekaselect.comnih.gov The versatility of the 1,2,4-triazine core allows for the synthesis of a diverse array of derivatives with applications as anticonvulsants, anticancer agents, anti-inflammatory drugs, antimicrobials, and antivirals, among others. ijpsr.infojmchemsci.comnih.govresearchgate.net

The synthesis of 1,2,4-triazine derivatives can be achieved through various routes, often involving cyclization reactions. rsc.orgorganic-chemistry.org For instance, domino annulation reactions using readily available starting materials like ketones and aldehydes provide an efficient pathway to these structures. rsc.org Other methods include the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts. organic-chemistry.org The ability to modify the substituents on the triazine ring allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. nih.govresearchgate.net A notable example of a drug featuring this core is Lamotrigine (B1674446), an anticonvulsant used in the treatment of epilepsy and bipolar disorder. researchgate.netnih.govwikipedia.org

The broad biological activity of 1,2,4-triazine derivatives is a testament to their ability to interact with various biological targets. ijpsr.inforesearchgate.netnih.govnih.gov For example, certain derivatives have shown potent activity as adenosine (B11128) A2A antagonists, which has implications for the treatment of Parkinson's disease. nih.gov Others have been investigated for their antitumor properties, acting on various cancer cell lines. nih.govnih.gov

Significance of Impurity Identification and Characterization in Pharmaceutical Science

Impurity profiling, the identification and quantification of impurities in a drug substance or product, is a critical component of pharmaceutical development and quality control. aquigenbio.comadventchembio.comnih.gov Impurities can originate from various sources, including the starting materials, by-products of the synthesis, degradation of the active pharmaceutical ingredient (API), and residual solvents. aquigenbio.comadventchembio.comnih.govsterinoxsystems.com Even in small amounts, these impurities can significantly impact the safety and efficacy of a drug. aquigenbio.comadventchembio.comganeshremedies.com They can be toxic, reduce the therapeutic effect of the API, or affect the stability of the drug product. aquigenbio.comadventchembio.comganeshremedies.com

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceuticals. nih.gov These guidelines necessitate the identification and characterization of any impurity present above a certain threshold, typically 0.1%. researchgate.net This requires the use of sophisticated analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, to isolate and elucidate the structure of these minor components. nih.govresearchgate.net

Case studies in impurity profiling have demonstrated its importance. For instance, the analysis of fluconazole (B54011) API from different manufacturers revealed variations in impurity levels, highlighting the need for rigorous testing to ensure product quality. ekb.eg Similarly, a study on sildenafil (B151) citrate (B86180) purchased online showed that some generic versions contained impurities exceeding acceptable limits, raising concerns about their safety and efficacy. juniperpublishers.com The identification of degradation products in drugs like ezetimibe (B1671841) can provide insights into the molecule's stability and help in the design of more stable formulations. researchgate.net

Contextualization of 3,5-Didesamino-3,5-dioxo Lamotrigine as a Related Chemical Structure to Lamotrigine

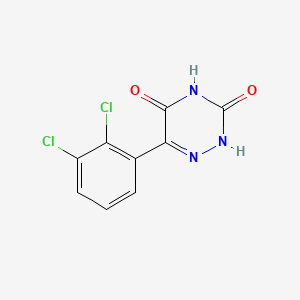

Lamotrigine, chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is a well-established antiepileptic drug. nih.govchemeo.comderpharmachemica.comgoogle.com During its synthesis and storage, various related substances and degradation products can be formed. tandfonline.comgoogle.com One such related chemical structure is This compound .

The name "this compound" implies the replacement of the two amino groups at the 3 and 5 positions of the Lamotrigine molecule with two oxo (or carbonyl) groups. This results in the compound chemically known as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione . lgcstandards.com This compound is recognized as an impurity or a related substance of Lamotrigine.

Studies on the degradation of Lamotrigine have identified related compounds. For example, under hydrolytic stress conditions (acidic or basic), Lamotrigine can degrade to form 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, a compound where one of the amino groups has been replaced by a carbonyl group. tandfonline.comgoogle.com This highlights a potential pathway for the formation of the "dioxo" derivative. The presence of such impurities is closely monitored during the manufacturing process to ensure the purity and safety of the final drug product. nih.gov

Below is an interactive data table detailing some of the known impurities of Lamotrigine, including the subject of this article.

| Compound Name | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight |

| Lamotrigine - Impurity D | PA 12 05040 | 661463-79-2 | C₉H₅Cl₂N₃O₂ | 258.06 |

| Lamotrigine - Impurity A | PA 12 05010 | 252186-78-0 | C₉H₆Cl₂N₄O | 257.08 |

| Lamotrigine - Impurity C | PA 12 05030 | 94213-23-7 | C₉H₇Cl₂N₅ | 256.09 |

| Lamotrigine - Impurity F | PA 12 05060 | 252186-79-1 | C₁₆H₉Cl₄N₅O | 429.09 |

| Lamotrigine - Impurity G | PA 12 05070 | 38943-76-9 | C₉H₇Cl₂N₅ | 256.09 |

| Lamotrigine 5,5-Dimer | PA 12 05510 | N/A | C₁₉H₁₄Cl₄N₁₀ | 524.19 |

Structure

3D Structure

Properties

IUPAC Name |

6-(2,3-dichlorophenyl)-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSXBRQDWPGEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216336 | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-79-2 | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661463792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKG9E38I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Advanced Structural Characterization of 6 2,3 Dichlorophenyl 1,2,4 Triazine 3,5 2h,4h Dione

Systematic IUPAC Nomenclature

The formal name for this compound, established under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione . lgcstandards.com This name precisely describes the molecular architecture: a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4 (a 1,2,4-triazine), substituted with a 2,3-dichlorophenyl group at the 6th position. The "(2H,4H)-dione" suffix indicates the presence of two ketone functional groups at positions 3 and 5, with hydrogen atoms attached to the nitrogen atoms at positions 2 and 4. lgcstandards.com

Chemical Abstracts Service (CAS) Registry Number

The compound is uniquely identified in the Chemical Abstracts Service (CAS) registry with the number 661463-79-2 . epa.govbiosynth.com This identifier is globally recognized and used in chemical databases and scientific literature to unambiguously reference this specific substance.

Molecular Formula and Exact Mass Determination

The molecular composition of the compound is defined by its chemical formula. High-resolution mass spectrometry confirms its elemental makeup and provides precise mass values essential for analytical identification.

The molecular formula is C₉H₅Cl₂N₃O₂ . epa.govbiosynth.comevitachem.com This formula indicates that each molecule is composed of nine carbon atoms, five hydrogen atoms, two chlorine atoms, three nitrogen atoms, and two oxygen atoms.

Based on this formula, the following mass properties can be determined:

| Property | Value | Reference |

| Average Mass | 258.06 g/mol | epa.gov |

| Monoisotopic Mass | 256.975882 g/mol | epa.gov |

The monoisotopic mass is the exact mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Elucidation of Molecular Connectivity and Tautomerism

The structural backbone of the molecule consists of a 1,2,4-triazine (B1199460) ring. A 2,3-dichlorophenyl group is covalently bonded to the carbon atom at position 6 of this triazine ring. The core ring structure exists predominantly in the dione (B5365651) form, with carbonyl groups at positions C3 and C5, and hydrogen atoms bonded to the nitrogens at N2 and N4.

This compound can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The primary form is the lactam tautomer, as named. However, it can potentially exist in equilibrium with its lactim tautomer, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diol , through enolization. nist.gov In the lactim form, the oxygen atoms are protonated to form hydroxyl (-OH) groups, and the double bonds shift within the heterocyclic ring. The stability and prevalence of each tautomer can be influenced by factors such as solvent polarity and pH.

High-Resolution Spectroscopic Methodologies for Structural Confirmation

The definitive confirmation of the compound's structure relies on advanced spectroscopic techniques that probe the molecular framework and the chemical environment of its constituent atoms.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms. While specific spectral data for this compound is not widely published, the expected NMR signals can be predicted based on its structure.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. It would feature signals from the aromatic protons on the dichlorophenyl ring, typically in the downfield region (around 7.0-8.0 ppm). The two N-H protons of the triazine ring would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide signals for each of the nine carbon atoms. The two carbonyl carbons (C3 and C5) would resonate at a very low field (typically >150 ppm). The six carbons of the dichlorophenyl ring and the C6 carbon of the triazine ring would appear in the aromatic region (approximately 120-150 ppm).

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, definitively assigning each signal to its respective atom in the molecule.

It is noted that the NMR analysis of triazine derivatives can sometimes be complicated by low solubility in common deuterated solvents and the potential for hindered rotation or tautomeric equilibria, which can lead to broadened signals. tdx.catrsc.orgmdpi.com

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The expected characteristic absorption bands for 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione are summarized below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3100 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide/Lactam) | Stretching | 1650 - 1750 (strong, likely two bands) |

| C=N and C=C | Ring Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

The presence of strong absorption bands in the carbonyl region (1650-1750 cm⁻¹) would confirm the dione structure, while the broad N-H stretching bands would support the (2H,4H) configuration. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The chemical structure of 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione incorporates a robust chromophoric system responsible for its absorption of ultraviolet and visible light. This system is primarily composed of the 1,2,4-triazine-3,5(2H,4H)-dione ring conjugated with the 2,3-dichlorophenyl moiety. The combination of the aromatic ring and the triazine heterocycle, with their associated π-electron systems and non-bonding electrons on the nitrogen and oxygen atoms, gives rise to characteristic electronic transitions (e.g., π → π* and n → π*) when subjected to UV radiation.

While a dedicated, isolated UV-Vis spectrum for this specific compound is not extensively published, its identity as a principal degradation product of Lamotrigine (B1674446) provides significant insight. researchgate.netnih.gov Forced degradation studies of Lamotrigine, which generate this dione derivative, consistently employ HPLC with UV detection for analysis. researchgate.net The detection wavelengths used in these stability-indicating methods, typically set around 305 nm to 310 nm, are selected to monitor the parent drug and its degradation products effectively. researchgate.net This indicates that 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione possesses significant absorbance in this region of the UV spectrum, a property attributable to its core dichlorophenyl-triazine chromophore.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry is a definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, also identified as Lamotrigine EP Impurity D, HRMS data validates its chemical formula as C₉H₅Cl₂N₃O₂. veeprho.com

The precise mass obtained through HRMS allows for the unambiguous determination of the molecular formula, distinguishing it from other related substances and impurities with different elemental makeups. This validation is critical in the context of pharmaceutical analysis, where correct identification of impurities is paramount.

| Attribute | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₂N₃O₂ |

| Average Mass | 258.06 g/mol |

| Monoisotopic Mass | 256.975882 g/mol |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, detailing atomic coordinates, bond lengths, and bond angles. While extensive crystallographic studies have been performed on the parent drug, Lamotrigine, to investigate its polymorphic forms, a solved crystal structure for the specific impurity, 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, is not publicly available in crystallographic databases as of this writing. digitellinc.com The availability of such data would offer definitive insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns involving the dione and amine functionalities.

Conformational Analysis and Molecular Geometry

In the absence of X-ray crystallographic data, the conformational analysis and molecular geometry of 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione can be inferred from its constituent parts. The structure consists of two primary rings: a 1,2,4-triazine-3,5(2H,4H)-dione ring and a 2,3-dichlorophenyl ring.

The 1,2,4-triazine-3,5(2H,4H)-dione ring is expected to be largely planar due to the sp² hybridization of its constituent atoms and the delocalization of electrons within the heterocyclic system. The dichlorophenyl ring is inherently planar. The key conformational flexibility in the molecule arises from the rotation around the single C-C bond that connects these two ring systems. The steric hindrance imposed by the ortho-chloro substituent on the phenyl ring and the adjacent atoms of the triazine ring likely influences the preferred dihedral angle between the planes of the two rings.

A detailed quantitative analysis, including specific bond lengths, bond angles, and the torsional angle defining the rotational barrier between the rings, would require dedicated computational modeling studies (e.g., using Density Functional Theory) or future experimental determination via X-ray crystallography. Such specific research findings are not available in the reviewed literature.

Synthetic Pathways and Chemical Transformations

Mechanistic Hypotheses for Formation as a Degradation Product of Lamotrigine (B1674446) (3,5-Diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine)

Forced degradation studies of Lamotrigine have demonstrated its susceptibility to hydrolysis under both acidic and basic conditions, leading to the formation of various impurities, including 3,5-Didesamino-3,5-dioxo Lamotrigine. researchgate.netrochester.edu Understanding the chemical pathways of this degradation is vital for ensuring the stability and quality of Lamotrigine drug products.

The conversion of the two amino groups of the Lamotrigine molecule into carbonyl (oxo) groups is a hydrolytic process. While direct, detailed mechanistic studies for this specific transformation are not extensively published, a plausible reaction sequence can be proposed based on the known chemistry of aminotriazines. The hydrolysis is likely a stepwise process, with one amino group being converted to a carbonyl group before the second.

The proposed mechanism involves the initial protonation of a nitrogen atom within the triazine ring under acidic conditions, or the direct nucleophilic attack by a hydroxide (B78521) ion under basic conditions, at the carbon atoms bearing the amino groups. This is followed by the addition of water and subsequent elimination of ammonia (B1221849).

Step 1: Hydrolysis of the first amino group to form the mono-oxo intermediate, 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.

Acid-Catalyzed Hydrolysis: The amino group is protonated, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. A series of proton transfers and the elimination of an ammonium (B1175870) ion lead to the formation of the carbonyl group.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbon atom of the C-NH2 bond. This is followed by proton transfers and the elimination of an ammonia molecule to yield the corresponding carbonyl derivative.

Step 2: Hydrolysis of the second amino group to form the final dioxo product.

The second amino group in the mono-oxo intermediate undergoes hydrolysis through a similar acid or base-catalyzed mechanism to yield this compound. The reactivity of the second amino group may be influenced by the presence of the newly formed carbonyl group.

The formation of this compound is significantly influenced by the pH, temperature, and duration of exposure to degradative conditions.

| Degradation Condition | Effect on Lamotrigine |

| Acidic Hydrolysis | Lamotrigine shows susceptibility to degradation under acidic conditions, with the potential for hydrolysis of the amino groups. |

| Basic Hydrolysis | Alkaline conditions, in particular, have been shown to have a high potential for inducing the hydrolysis of Lamotrigine. researchgate.netrochester.edu |

| Oxidative Stress | Lamotrigine also degrades under oxidative conditions, although the primary degradation products may differ from hydrolytic pathways. sigmaaldrich.com |

| Neutral Hydrolysis | Degradation can also occur under neutral conditions, albeit potentially at a slower rate than under acidic or basic conditions. researchgate.netrochester.edu |

Table 1: Summary of Lamotrigine's susceptibility to various degradation conditions.

Controlled Laboratory Synthesis of this compound for Reference Standard Preparation

The availability of a pure reference standard of this compound is essential for the accurate quantification of this impurity in Lamotrigine samples. Its controlled synthesis in the laboratory is therefore a critical endeavor.

A logical retrosynthetic approach to this compound, also known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, suggests a convergent synthesis strategy. nih.gov The triazine-dione ring can be constructed from simpler acyclic precursors.

A plausible retrosynthetic disconnection breaks the triazine ring to reveal two key building blocks: a derivative of 2,3-dichlorobenzoyl cyanide and a semicarbazide (B1199961) or a related precursor.

Proposed Precursors:

2,3-Dichlorobenzoyl Cyanide: This precursor provides the 6-(2,3-dichlorophenyl) moiety of the target molecule.

Semicarbazide or Biurea: These compounds can provide the N-N-C(=O)-N-C(=O) backbone of the triazine-dione ring.

The synthesis would likely involve the condensation of the selected precursors under optimized reaction conditions. Key parameters to optimize would include:

Solvent: A suitable solvent that can dissolve the reactants and facilitate the reaction is crucial.

Temperature: The reaction temperature will significantly affect the reaction rate and the formation of any side products.

Catalyst: An acid or base catalyst may be required to promote the cyclization reaction.

Reaction Time: Monitoring the reaction progress over time is necessary to determine the optimal reaction duration for maximizing the yield of the desired product.

| Parameter | Potential Conditions | Rationale |

| Solvent | High-boiling point aprotic solvents (e.g., DMF, DMSO) or protic solvents (e.g., ethanol, acetic acid). | To ensure solubility of reactants and facilitate the desired chemical transformation. |

| Temperature | Elevated temperatures (reflux) may be necessary to drive the cyclization. | To provide sufficient activation energy for the reaction to proceed at a reasonable rate. |

| Catalyst | Acidic (e.g., HCl, H2SO4) or basic (e.g., NaOEt, K2CO3) catalysts. | To facilitate the condensation and ring-closure steps. |

| Stoichiometry | Equimolar or a slight excess of one reactant may be used to drive the reaction to completion. | To maximize the conversion of the limiting reagent. |

Table 2: Potential reaction parameters for the synthesis of this compound.

Following the synthesis, the crude product would require purification to meet the high-purity requirements of a reference standard. Common purification techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. libretexts.orgmt.com A suitable solvent or solvent system would need to be identified where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Chromatography: Column chromatography, including flash chromatography or preparative high-performance liquid chromatography (HPLC), can be employed for more challenging separations. nih.gov

The purity of the synthesized this compound would be assessed using a combination of analytical techniques, such as:

High-Performance Liquid Chromatography (HPLC): To determine the purity by area percentage.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Exploration of Chemical Reactivity and Derivatization

The unique arrangement of functional groups in this compound dictates its chemical behavior. The electron-withdrawing nature of the triazine-3,5-dione ring, coupled with the presence of two chlorine atoms on the phenyl moiety, opens up a rich landscape for derivatization.

Reactions at the Triazine Ring System

The 1,2,4-triazine-3,5-dione core is a versatile scaffold for chemical manipulation. The nitrogen atoms within the ring, particularly at the N2 and N4 positions, are susceptible to alkylation and acylation reactions. These reactions can be strategically employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.

Research on analogous 6-substituted-1,2,4-triazine-3,5-diones has demonstrated the feasibility of N-alkylation. acs.orgnih.govnih.gov For instance, the alkylation of the 2-position of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has been successfully achieved using various alkyl halides in the presence of a silylating agent like bis(trimethylsilyl)acetamide (BSA). acs.orgnih.gov This methodology can be extrapolated to this compound to generate a library of N-alkylated derivatives.

Furthermore, the carbonyl groups at the 3 and 5 positions can potentially undergo reactions typical of amides and ureas, although the aromaticity of the triazine ring imparts significant stability. Nevertheless, under specific conditions, these positions could be targeted for further functionalization. A recent study has also described a light-induced method for the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hydrazines, offering a novel approach to derivatization at the triazine core. nih.gov

The substituent at the 6-position of the triazine ring also plays a crucial role in its reactivity. While in the case of this compound this position is occupied by the dichlorophenyl group, studies on analogues with a leaving group at this position, such as a bromine atom, have shown that it can be displaced by nucleophiles like benzyl (B1604629) alcohol in the presence of a base. acs.orgnih.gov

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Bis(trimethylsilyl)acetamide (BSA) | N2- and/or N4-alkylated derivatives | acs.orgnih.gov |

| Photoinduced Arylation/Alkylation | Hydrazines, Light source | C6-arylated/alkylated derivatives (on parent triazinedione) | nih.gov |

| Substitution at C6 (by analogy) | Nucleophiles (e.g., Alcohols), Base | 6-alkoxy or other 6-substituted derivatives | acs.orgnih.gov |

Reactions Involving the Dichlorophenyl Moiety

The 2,3-dichlorophenyl group attached to the triazine ring offers another reactive handle for derivatization. The chlorine atoms, being good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by various nucleophiles, particularly given the electron-withdrawing nature of the triazine ring which activates the phenyl ring towards such attacks. However, the position of the chlorine atoms (ortho and meta to the triazine ring) will influence their relative reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aryl halides. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), the Buchwald-Hartwig amination (with amines), and the Sonogashira coupling (with terminal alkynes) could be employed to modify the dichlorophenyl ring. mdpi.comwikipedia.orgwikipedia.org

For instance, a Suzuki-Miyaura reaction could replace one or both chlorine atoms with aryl, heteroaryl, or alkyl groups, leading to a significant diversification of the molecular structure. mdpi.comresearchgate.net The choice of catalyst, ligand, and reaction conditions would be critical to control the selectivity of the reaction, especially when targeting mono-substitution. Studies on the Suzuki coupling of dichloro-heteroaromatics have shown that selective coupling can be achieved. nih.gov Similarly, the Buchwald-Hartwig amination offers a route to introduce a variety of primary and secondary amines, expanding the chemical space for exploring structure-property relationships. wikipedia.orglibretexts.orgacsgcipr.orgnih.govyoutube.com The Sonogashira coupling would allow for the introduction of alkynyl moieties, which can serve as versatile intermediates for further transformations. wikipedia.orglibretexts.orgorganic-chemistry.orgpreprints.orgnih.gov

| Reaction Type | Key Reagents | Potential Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, Base | Aryl- or vinyl-substituted derivatives | mdpi.comresearchgate.netnih.gov |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, Base | Amino-substituted derivatives | wikipedia.orglibretexts.orgacsgcipr.orgnih.govyoutube.com |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted derivatives | wikipedia.orglibretexts.orgorganic-chemistry.orgpreprints.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides, thiolates) | Alkoxy- or thio-substituted derivatives | acsgcipr.org |

Synthesis of Related Triazine-3,5-dione Analogues for Structure-Property Relationship Studies

The synthesis of a diverse library of analogues based on the 6-aryl-1,2,4-triazine-3,5-dione scaffold is crucial for establishing robust structure-property relationships. By systematically modifying different parts of the molecule, researchers can probe the influence of various substituents on its chemical and biological characteristics.

One approach involves the synthesis of analogues with different substitution patterns on the phenyl ring at the 6-position. This can be achieved by starting with differently substituted benzoyl cyanides in the initial cyclization reaction to form the triazine ring. For example, using a 4-chlorophenyl or a 3,4-dichlorophenyl starting material would yield analogues with altered electronic and steric properties. nih.govuni.lu

Another strategy focuses on modifying the triazine ring itself. As discussed, N-alkylation at the 2- and 4-positions can introduce a variety of groups. Furthermore, the synthesis of analogues where the dione (B5365651) functionality is altered, for instance, by replacing one of the carbonyls with a thione group, can lead to compounds with different hydrogen bonding capabilities and electronic distributions. nih.gov

| Analogue Type | Synthetic Strategy | Potential Property Modulation | Reference |

|---|---|---|---|

| Varied Phenyl Substitution at C6 | Use of different substituted benzoyl cyanides in cyclization | Electronic effects, Steric hindrance, Lipophilicity | nih.govuni.lu |

| N-Alkylated Triazine Ring | Alkylation of N2 and/or N4 positions | Solubility, Lipophilicity, Hydrogen bonding | acs.orgnih.govnih.gov |

| Modified Triazine Core | Thionation of carbonyl groups | Electronic properties, Hydrogen bonding capacity | nih.gov |

| Diverse C6-Aryl Groups | Suzuki coupling on a 6-halo-triazinedione precursor | Exploration of broader chemical space | acs.orgnih.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separations for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the main compound from its synthetic intermediates and potential degradation products. The choice of method depends on the physicochemical properties of the analytes, including polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) with various detection modes (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Lamotrigine (B1674446) and its derivatives. tandfonline.com A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method Principle: The separation would be achieved on a C18 column, where the polar 3,5-Didesamino-3,5-dioxo Lamotrigine would elute earlier than the less polar Lamotrigine. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, run in a gradient elution pattern to resolve compounds with a range of polarities. nih.gov

Detection: A Photodiode Array (PDA) or a standard UV detector would be used for detection. While Lamotrigine is often monitored at wavelengths between 270 nm and 305 nm, the optimal wavelength for its dioxo derivative would need to be determined by analyzing its UV spectrum, though detection at a lower wavelength like 220 nm or 230 nm could also be effective for simultaneous analysis of related substances. nih.govnih.gov

Illustrative HPLC Purity Analysis Data

| Compound | Retention Time (min) | Wavelength (nm) |

| This compound | 4.5 | 225 |

| Lamotrigine | 6.8 | 305 |

| Impurity A (Hypothetical) | 3.2 | 225 |

| Impurity B (Hypothetical) | 8.1 | 230 |

| This table is for illustrative purposes and actual retention times may vary based on specific chromatographic conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal lability, similar to the parent compound Lamotrigine. jhrlmc.com While derivatization to create a more volatile analog is a theoretical possibility, it is often complex and not a preferred method for routine quality control of this class of compounds compared to the direct analysis offered by HPLC and LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

For highly sensitive and specific detection, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical tool. nih.gov This technique is invaluable for confirming the identity of impurities and for quantification in complex matrices.

Method Principle: An LC system separates the compounds, which are then ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The instrument can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for exceptional selectivity and sensitivity.

Structural Confirmation: The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected and fragmented. The resulting product ions create a specific fragmentation pattern that serves as a fingerprint for unambiguous identification. nih.gov For instance, a key fragmentation might involve the cleavage of the triazine moiety. nih.gov

Hypothetical LC-MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 258.0 | 213.0 |

| Lamotrigine | 256.0 | 211.3 |

| This table is for illustrative purposes and shows predicted mass-to-charge ratios. Actual values would be confirmed experimentally. |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of analytes. Specifically, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, is effective for separating both neutral and charged species.

Method Principle: In MECC, a surfactant is added to the buffer to form micelles. Separation occurs based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. oup.com The separation of this compound from Lamotrigine would be readily achievable due to the significant difference in their chemical nature; Lamotrigine is basic, while the dioxo derivative is not. nih.gov

Application: This technique is particularly useful as a complementary method to HPLC to confirm purity or to resolve impurities that may co-elute in LC methods. akjournals.com

Quantitative Analytical Techniques

Accurate quantification is essential for the analysis of bulk material and for monitoring the progress of chemical syntheses.

Development and Validation of Quantitative Methods for Bulk Material and Synthetic Intermediates

A quantitative analytical method, most commonly an RP-HPLC method with UV detection, must be developed and rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.govresearchgate.net

Method Validation: The validation process demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

Linearity: A demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. A correlation coefficient (r²) of >0.999 is typically required. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed by spike recovery studies at different concentration levels (e.g., 80%, 100%, 120%). Recoveries in the range of 98-102% are generally considered acceptable.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of less than 2% being desirable. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Illustrative Validation Summary for a Quantitative HPLC Method

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |

| This table provides illustrative data to represent typical outcomes of a method validation study. |

Application in Impurity Tracking and Control during Synthesis

The compound this compound, also known as Lamotrigine Impurity D, is a critical marker in the manufacturing of Lamotrigine. Its presence and concentration are meticulously monitored to ensure the quality and safety of the final active pharmaceutical ingredient (API). This impurity is primarily formed through the hydrolysis of the two amino groups of the Lamotrigine molecule.

Forced degradation studies, which are essential for understanding the stability of a drug, have shown that Lamotrigine is particularly susceptible to degradation under hydrolytic conditions, especially in alkaline (basic) and acidic environments. researchgate.net Alkaline-induced hydrolysis, in particular, demonstrates the highest potential for generating degradation products. researchgate.netepa.gov During the synthesis and subsequent purification steps of Lamotrigine, exposure to such conditions can lead to the conversion of the 3- and 5-position amino groups into oxo groups, resulting in the formation of this compound.

Reference Standard Characterization and Certification in Analytical Laboratories

The accurate quantification of impurities like this compound is contingent upon the availability of a well-characterized reference standard. Analytical laboratories rely on these standards for method validation, instrument calibration, and routine quality control testing.

Several specialized chemical suppliers provide this compound as a certified reference material. lgcstandards.comscbt.com The characterization and certification of this reference standard involve a comprehensive set of analytical tests to confirm its identity, purity, and potency.

Key Characterization Data for Reference Standards:

Identity Confirmation: The structural identity is unequivocally confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS), which provides the molecular weight and fragmentation pattern. researchgate.net The molecular formula for this compound is C₉H₅Cl₂N₃O₂ and its molecular weight is approximately 258.06 g/mol . scbt.com

Purity Assessment: The purity of the reference standard is typically determined by a high-performance liquid chromatography (HPLC) method, often with a photodiode array (PDA) detector. lgcstandards.com This analysis also helps to identify and quantify any other minor impurities present in the standard itself. Purity levels for commercially available standards are generally high, often exceeding 95%. lgcstandards.com

Physical Properties: The certificate of analysis will also include information on its physical appearance, which is typically a pale yellow solid.

This rigorous characterization ensures that the reference standard is suitable for its intended use as a quantitative and qualitative benchmark in the analysis of Lamotrigine and its related substances.

Methodology for Impurity Identification and Quantification in Complex Mixtures (e.g., related substances testing)

The identification and quantification of this compound within bulk drug substances and finished pharmaceutical products require robust and validated analytical methods. Due to the complex matrix of these samples, which contain the active ingredient and potentially other impurities, separation techniques are essential.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for this purpose. nih.gov Stability-indicating RP-HPLC methods are specifically developed and validated to separate Lamotrigine from all its known impurities, including the dioxo-impurity, and any degradation products that might form during the product's shelf life. researchgate.netnih.gov

A typical method involves a C18 column and a mobile phase consisting of a buffer and an organic solvent, often acetonitrile, run in a gradient elution pattern. researchgate.netnih.gov The use of a PDA detector allows for the monitoring of the elution at a specific wavelength, often around 220 nm, to achieve optimal sensitivity for all related substances. researchgate.netnih.gov

The table below summarizes typical parameters for an RP-HPLC method validated for related substances in Lamotrigine, based on published research.

| Parameter | Details | Source(s) |

| Chromatographic Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netnih.gov |

| Column | Hypersil BDS C18, 250mm x 4.6mm, 5µm | researchgate.netnih.gov |

| Mobile Phase | Gradient elution with: - Mobile Phase A: Buffer pH 8.0 - Mobile Phase B: Acetonitrile | researchgate.netnih.gov |

| Flow Rate | 1.5 mL/min | researchgate.netnih.gov |

| Detection | Photodiode Array (PDA) at 220 nm | researchgate.netnih.gov |

| Linearity Range | 0.2 ppm to 2.5 ppm | researchgate.netnih.gov |

| Correlation Coefficient (r²) | >0.999 | researchgate.netnih.gov |

| Accuracy (% Recovery) | 95% to 105% | researchgate.netnih.gov |

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is linear, accurate, precise, specific, and robust. nih.govresearchgate.net The limit of quantification (LOQ) is established to ensure that even trace amounts of the impurity can be reliably measured. nih.gov These validated methods are crucial for routine quality control release testing and for stability studies of Lamotrigine products. researchgate.netnih.gov High-performance thin-layer chromatography (HPTLC) has also been developed as an alternative for separating Lamotrigine from its degradation products formed under stress conditions. researchgate.netepa.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting molecular properties with high accuracy. mdpi.comarxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics of a molecule.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

DFT calculations are instrumental in elucidating the electronic landscape of a molecule. For a compound like 3,5-Didesamino-3,5-dioxo Lamotrigine (B1674446), DFT would be used to compute its molecular geometry and the distribution of electrons.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. nih.gov For the parent compound Lamotrigine, DFT studies using the B3LYP/631G** basis set have calculated the HOMO-LUMO energy gap. nih.gov A similar study on the dioxo derivative would reveal how the replacement of amino groups with oxo groups alters the electron distribution and reactivity. The introduction of electronegative oxygen atoms in place of the amino groups is expected to lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus the molecule's kinetic stability.

Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. rsc.org In Lamotrigine, the amino groups are key sites of interaction. For 3,5-Didesamino-3,5-dioxo Lamotrigine, MEP mapping would likely show significant negative electrostatic potential around the newly introduced carbonyl oxygens, indicating these as primary sites for electrophilic attack or hydrogen bonding. The dichlorophenyl ring would continue to exhibit regions of varying potential influencing its interactions.

Below is a hypothetical data table illustrating the kind of results a DFT study on this compound might produce, compared to its parent compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Lamotrigine (Reference) | -6.21 | -1.54 | 4.67 | 3.45 |

| This compound (Hypothetical) | -6.85 | -2.40 | 4.45 | 5.20 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed at the DFT level, are a standard method for predicting NMR chemical shifts (¹³C and ¹H). researchgate.net Theoretical calculations for Lamotrigine have shown good correlation with experimental solid-state and solution NMR data. researchgate.net A similar analysis for this compound would predict a distinct NMR spectrum. For instance, the carbon atoms of the new carbonyl groups would exhibit characteristic signals in the ¹³C NMR spectrum, typically in the 160-180 ppm range, a significant shift from the amino-substituted carbons in Lamotrigine.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. ehu.es Studies on Lamotrigine have calculated its UV-Vis absorption maxima, which correspond to π-π* transitions within the aromatic and triazine rings. nih.gov For the dioxo derivative, the introduction of carbonyl groups would likely shift the absorption maxima (a chromophoric effect), which TD-DFT calculations could predict with reasonable accuracy.

A comparative table of predicted spectroscopic data is shown below.

| Compound | Predicted ¹³C NMR Shift (C=O) (ppm) | Predicted ¹³C NMR Shift (C-NH₂) (ppm) | Predicted UV-Vis λmax (nm) |

|---|---|---|---|

| Lamotrigine (Reference) | N/A | ~157 | 266, 305 |

| This compound (Hypothetical) | ~170 | N/A | 275, 315 |

Energetics and Reaction Mechanisms of Proposed Degradation Pathways

Computational chemistry is a valuable tool for studying the stability of a drug and its potential degradation products. By modeling reaction pathways, it is possible to calculate activation energies and reaction enthalpies to determine the most likely degradation routes. Studies on Lamotrigine have identified several degradation pathways under conditions like UV photolysis and oxidation by hydroxyl radicals or ozone, including dechlorination and triazine ring-opening. nih.govcolorado.edu

For this compound, a primary degradation pathway to investigate would be hydrolysis of the triazine ring, which may be influenced by the replacement of amino groups with carbonyls. DFT calculations could model the step-by-step mechanism of nucleophilic attack by water on the triazine ring, identifying transition states and intermediates. The calculated energy barriers for these steps would indicate the compound's susceptibility to hydrolytic degradation compared to the parent drug.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics focus on the physical movement and conformational flexibility of molecules over time.

Conformational Landscapes and Energetic Minima

Even relatively rigid molecules like this compound possess some degree of conformational freedom, primarily through the rotation of the dichlorophenyl ring relative to the triazine ring. Conformational analysis involves systematically rotating this bond and calculating the potential energy at each step to identify low-energy conformations (energetic minima). nih.gov

Crystal structure prediction (CSP) methods, which combine molecular mechanics with DFT, can be used to identify stable crystal packing arrangements and predict potential polymorphs. digitellinc.com For Lamotrigine, CSP has been used to identify its most stable form and other likely polymorphs. digitellinc.com A similar analysis of its dioxo derivative would be crucial for understanding its solid-state properties.

Molecular Dynamics (MD) Simulations for Structural Flexibility

Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. arxiv.org These simulations, often performed in a simulated aqueous environment, provide insight into the structural flexibility and dynamic behavior of the molecule. An MD simulation of this compound would reveal the range of motion of the phenyl ring, the flexibility of the triazine core, and the dynamics of its interactions with surrounding water molecules. This information is valuable for understanding how the molecule might interact with biological targets. Studies have used MD simulations to understand the binding of Lamotrigine to protein targets, and similar methods could be applied to its derivatives. researchgate.net

The root-mean-square deviation (RMSD) of atomic positions over the course of a simulation is a common metric to quantify structural stability.

| Simulation Parameter | Hypothetical Value for this compound | Interpretation |

|---|---|---|

| Simulation Length | 100 ns | Standard duration to observe significant conformational sampling. |

| Average RMSD (backbone) | 1.8 Å | Indicates a relatively stable core structure with minor fluctuations. |

| Dihedral Angle Range (Phenyl-Triazine) | -45° to +45° | Shows the degree of rotational freedom around the key single bond. |

In Silico Prediction of Physico-Chemical Parameters

In silico tools, leveraging principles of computational chemistry, offer a rapid and efficient means to predict the physicochemical properties of a molecule. These predictions are derived from its chemical structure and are crucial for understanding its potential behavior in various chemical and biological systems. For this compound, with the molecular formula C9H5Cl2N3O2 and a molecular weight of 258.06, a range of parameters can be estimated. chemicalbook.com

These computational models utilize algorithms that analyze the molecule's topology, electronic structure, and surface properties. Key predicted parameters include lipophilicity (LogP), water solubility (LogS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These factors are instrumental in predicting a compound's absorption and distribution characteristics. researchgate.netnih.gov The predictions for this compound are summarized in the interactive data table below.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 258.06 g/mol | A fundamental property influencing a wide range of physical and biological characteristics. researchgate.net |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Indicates the lipophilicity of the compound, affecting its membrane permeability and solubility. nih.gov |

| Topological Polar Surface Area (TPSA) | 75.0 Ų | Reflects the surface area of polar atoms, a key determinant of a molecule's ability to permeate cell membranes. nih.gov |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms, influencing interaction with biological targets. nih.gov |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms capable of accepting a hydrogen bond, crucial for molecular recognition. nih.gov |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Predicts the extent to which the compound will dissolve in water, a critical factor for bioavailability. chem-soc.si |

| Melting Point | >300 °C | A physical property indicating the thermal stability of the solid form. chemicalbook.com |

Quantitative Structure-Property Relationship (QSPR) Studies for Triazine Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry, establishing a mathematical correlation between the chemical structure of a series of compounds and their observed properties. nih.gov For triazine derivatives, QSPR models are extensively used to predict properties such as chemical stability, reactivity, and chromatographic behavior. researchgate.netnih.gov These models are built upon a foundation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Stability and Reactivity: The stability and reactivity of triazine derivatives are largely governed by the electronic nature of the substituents on the triazine ring. mdpi.com Electron-withdrawing groups, such as the chloro substituents in the precursor to this compound, generally increase the electrophilicity of the triazine core, making it more susceptible to nucleophilic attack. mdpi.com QSPR models for stability might incorporate descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap typically correlates with higher kinetic stability. For reactivity, descriptors related to atomic charges and electrostatic potential are often employed to predict sites of reaction.

Chromatographic Behavior: The chromatographic retention of triazine derivatives can be effectively modeled using QSPR. nih.govresearchgate.net The retention time in reversed-phase chromatography, for instance, is strongly correlated with the lipophilicity of the compounds. chem-soc.si QSPR studies in this area often use descriptors like the calculated LogP (CLogP), molecular volume, and polarizability to build predictive models. chem-soc.sinih.gov These models are invaluable for developing analytical methods for the detection and quantification of triazine compounds and their impurities, including this compound.

The general approach for a QSPR study on triazine derivatives involves:

Dataset Assembly: A series of triazine compounds with known experimental data for a specific property (e.g., retention time) is collected.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Principal Component Analysis (PCA), are used to identify the descriptors that have the most significant correlation with the property of interest and to build a mathematical model. chem-soc.sinih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. chem-soc.si

A conceptual QSPR data table for triazine derivatives is presented below, illustrating the relationship between structural descriptors and key properties.

Interactive Data Table: Conceptual QSPR Descriptors for Triazine Derivatives

| Property | Key Molecular Descriptors | Rationale |

|---|---|---|

| Chemical Stability | HOMO-LUMO Gap, Electron Affinity | A larger energy gap between the highest occupied and lowest unoccupied molecular orbitals suggests greater stability. |

| Reactivity | Partial Atomic Charges, Fukui Functions | These descriptors help in identifying the most reactive sites within the molecule for electrophilic or nucleophilic attack. |

| Chromatographic Retention | LogP, TPSA, Molecular Volume | Lipophilicity (LogP) is a primary driver of retention in reversed-phase chromatography, while TPSA and volume account for polar interactions and size effects. chem-soc.sinih.gov |

Research Applications and Future Perspectives in Chemical Science

Role as a Critical Reference Standard in Pharmaceutical Quality Control and Research

The primary and most established role of 3,5-Didesamino-3,5-dioxo Lamotrigine (B1674446) is as a critical reference standard in the quality control of Lamotrigine, a widely used antiepileptic drug. tandfonline.comlgcstandards.comsigmaaldrich.com Pharmaceutical regulatory bodies, such as the United States Pharmacopeia (USP), list it as a specified impurity of Lamotrigine, often designated as Lamotrigine Impurity D or Lamotrigine Related Compound D. lgcstandards.comsigmaaldrich.com

As a reference standard, a small, highly purified quantity of the compound is used to:

Identify and Quantify Impurities: In analytical tests of bulk Lamotrigine and its final dosage forms, the reference standard allows laboratories to accurately identify the presence of 3,5-Didesamino-3,5-dioxo Lamotrigine and measure its concentration.

Validate Analytical Methods: It is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), ensuring the method is sensitive, specific, and accurate for detecting this particular impurity. researchgate.net

Control Manufacturing Processes: By monitoring the levels of this impurity, pharmaceutical manufacturers can control the quality of their production process, ensuring that the final drug product meets the stringent purity requirements set by health authorities.

The availability of this compound as a certified reference material from suppliers of pharmaceutical standards underscores its importance in maintaining the safety and efficacy of Lamotrigine. lgcstandards.comlgcstandards.com

Application in the Development of Robust Analytical Methods for Triazine Impurities

The presence of this compound as a potential impurity in Lamotrigine has necessitated the development of sophisticated analytical methods. tandfonline.comtandfonline.com These methods are designed to separate the active pharmaceutical ingredient (API) from its various impurities, including the dioxo derivative.

Various chromatographic techniques have been developed for the determination of Lamotrigine and its impurities. tandfonline.com Stability-indicating HPLC methods are particularly crucial, as they can resolve the parent drug from compounds formed during degradation. In the development of such methods, this compound serves as a key analyte to challenge the separation capabilities of the chromatographic system. The goal is to achieve a clear separation between the peaks corresponding to Lamotrigine and this impurity, which is essential for accurate quantification. researchgate.net

Table 1: Analytical Methods for Lamotrigine and its Impurities

| Analytical Technique | Purpose | Key Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of Lamotrigine and its impurities in bulk drug and formulations. tandfonline.com | C18 column, UV detection, mobile phase often a mix of buffer and organic solvent like methanol (B129727) or acetonitrile (B52724). |

| High-Performance Thin-Layer Chromatography (HPTLC) | Stability-indicating analysis and determination of Lamotrigine and degradation products. epa.gov | Silica gel plates, mobile phase like ethyl acetate: methanol: ammonia (B1221849). epa.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive determination in biological matrices and identification of unknown impurities. nih.govcolorado.edu | Used for structural elucidation of degradation products. |

Contribution to the Understanding of Degradation Mechanisms of Related Heterocyclic Compounds

The study of this compound is instrumental in understanding the degradation pathways of Lamotrigine. nih.govresearchgate.net This impurity is a product of the hydrolytic degradation of Lamotrigine, where the two amino groups on the triazine ring are replaced by carbonyl groups. epa.govresearchgate.net

Forced degradation studies, where Lamotrigine is subjected to stress conditions like acidic, basic, and oxidative environments, have been performed to identify potential degradation products. epa.gov These studies have shown that Lamotrigine is susceptible to degradation under these conditions, and this compound is a notable degradant, particularly under hydrolytic stress. epa.govresearchgate.net The formation of this compound helps elucidate the chemical stability of the aminotriazine (B8590112) ring system, a common scaffold in various chemical compounds. Understanding this degradation pathway is crucial for determining the appropriate storage conditions and shelf-life of Lamotrigine. nih.govnih.gov

Potential as a Model Compound for Studies in Organic Synthesis and Reaction Mechanism Elucidation

Beyond its role as an impurity, this compound has potential as a model compound for academic research in organic synthesis and reaction mechanisms. The 1,2,4-triazine-3,5-dione scaffold is a reactive heterocyclic system.

This compound can be used to study:

Hydrolysis Reactions: It provides a concrete example for studying the mechanism of hydrolysis of aminotriazines to their corresponding oxo-derivatives.

Nucleophilic and Electrophilic Substitution: The triazine-dione ring can be a substrate for a variety of substitution reactions, allowing for the exploration of new synthetic methodologies.

Scaffold for Synthesis: It could serve as a starting material or a target for the synthesis of other complex heterocyclic compounds.

By studying the reactivity of this well-defined molecule, chemists can gain broader insights into the behavior of the 1,2,4-triazine (B1199460) class of compounds.

Hypothetical Exploration of Structural Analogy for Potential In Vitro Biological Activities in Related Chemical Classes

While there is no evidence to suggest that this compound itself possesses therapeutic activity, its core structure, the 1,3,5-triazine (B166579) scaffold, is a recognized "privileged scaffold" in medicinal chemistry. nih.govrsc.org Compounds containing the s-triazine ring have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. nih.govrsc.org

Specifically, derivatives of triazine have been investigated for their potential to inhibit various enzymes. nih.govresearchgate.net For instance, certain 1,3,5-triazine derivatives have been studied as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) and mTOR, which are involved in cell growth and proliferation. researchgate.net Other triazine-based compounds have been explored for their neuroprotective effects and potential to inhibit enzymes relevant to Alzheimer's disease. nih.gov

Based on this, one could hypothetically explore the triazine-3,5-dione scaffold present in this compound as a pharmacophore for designing new compounds with potential enzyme-inhibiting properties. This exploration remains purely structural and hypothetical for this specific compound, but it highlights the potential of its chemical class in drug discovery.

Future Directions in Synthetic Routes for Minimizing Impurity Formation in Triazine Synthesis

Understanding the formation of this compound and other impurities is crucial for optimizing the synthesis of Lamotrigine. researchgate.netsemanticscholar.org The goal of process chemistry is to develop synthetic routes that are not only high-yielding but also produce the final product with the highest possible purity, thereby minimizing the need for extensive purification steps.

Future research in this area could focus on:

Reaction Condition Optimization: Fine-tuning parameters such as pH, temperature, and solvent system during the cyclization step of Lamotrigine synthesis can help to suppress the hydrolysis reaction that leads to the formation of the dioxo impurity. google.com

Alternative Reagents: Investigating different cyclization agents or reaction promoters that favor the formation of the desired diamino-triazine ring over the dione (B5365651).

One-Pot Procedures: Developing more efficient one-pot syntheses where intermediates are not isolated, which can sometimes reduce the formation of side products. google.com

By focusing on these areas, chemists can develop more robust and environmentally friendly synthetic processes for Lamotrigine and other important triazine-based compounds, directly informed by the need to control the formation of impurities like this compound.

Q & A

Q. What are the recommended analytical techniques for characterizing 3,5-Didesamino-3,5-dioxo Lamotrigine?

To ensure structural integrity and purity, employ a combination of high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-reference methods used for related Lamotrigine derivatives, such as USP Lamotrigine Related Compound C, which employs reversed-phase HPLC with a C18 column and gradient elution . Validate methods using USP reference standards to ensure reproducibility.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Adhere to the hazard mitigation strategies outlined in Lamotrigine’s safety data sheet (SDS), including:

- Use of PPE (gloves, lab coat, safety goggles).

- Avoidance of ingestion/inhalation (work in a fume hood).

- Immediate decontamination of spills with inert absorbents.

- Storage in airtight containers away from light and moisture .

For toxicity assessment, consult in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) before progressing to in vivo studies.

Q. How can researchers optimize the synthesis of this compound?

Begin with the parent compound’s synthetic pathway (e.g., Lamotrigine’s synthesis via cyclocondensation of dichlorobenzoyl chloride with aminoguanidine). Modify steps to remove amino groups and introduce keto functionalities. Use Design of Experiments (DoE) to test variables like reaction temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst efficiency (e.g., Pd/C for deamination). Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via recrystallization .

Advanced Research Questions

Q. How do structural modifications in this compound influence its pharmacokinetic profile compared to Lamotrigine?

Conduct comparative in vitro permeability assays (e.g., Caco-2 cell monolayers) and metabolic stability studies using liver microsomes. The removal of amino groups may reduce hepatic glucuronidation, while keto functionalities could alter solubility. Use LC-MS/MS to quantify plasma concentrations in rodent models and calculate parameters like AUC, Cmax, and t₁/₂. Cross-validate findings with computational ADMET predictions (e.g., SwissADME) .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data for this compound?

Adopt a tiered approach:

Reproducibility checks : Replicate studies under standardized conditions (pH, temperature, cell lines).

Dose-response analysis : Test activity across a wider concentration range (e.g., 1 nM–100 µM).

Mechanistic studies : Use RNA sequencing or phosphoproteomics to identify off-target effects.

Meta-analysis : Aggregate data from multiple labs using tools like RevMan to assess heterogeneity .

Q. How can researchers investigate the compound’s potential as a neuroprotective agent?

Design in vivo models of oxidative stress (e.g., rotenone-induced Parkinsonism in rats) and measure biomarkers like glutathione levels, SOD activity, and caspase-3 expression. Pair with in vitro assays (e.g., SH-SY5Y cells under H₂O₂-induced stress). Use immunohistochemistry to assess neuronal survival and compare results with established antioxidants (e.g., ascorbic acid) .

Q. What strategies can mitigate challenges in achieving enantiomeric purity during synthesis?

Implement chiral chromatography (e.g., Chiralpak IA column) for separation and characterize enantiomers via circular dichroism (CD). Explore asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution with lipases. Validate enantiopurity using polarimetry and single-crystal X-ray diffraction .

Methodological Frameworks

How can the PICO framework be applied to formulate research questions on this compound’s anticonvulsant efficacy?

- Population : Rodent models with induced seizures (e.g., pentylenetetrazole model).

- Intervention : Oral administration of this compound (10–50 mg/kg).

- Comparison : Lamotrigine (positive control) and vehicle (negative control).

- Outcome : Seizure latency, duration, and neuronal damage biomarkers.

This structure ensures hypothesis-driven experimentation and comparability across studies .

Q. What computational tools are recommended for predicting binding interactions with neuronal targets?

Use molecular docking (AutoDock Vina) to model interactions with voltage-gated sodium channels (e.g., Nav1.2) and GABA receptors. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with cryo-EM structures of homologous proteins from PubChem or RCSB PDB .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

Follow NIH guidelines for humane endpoints and minimize animal numbers via power analysis. Obtain approval from Institutional Animal Care and Use Committees (IACUC). For in vitro studies using human cells, ensure compliance with IRB protocols and informed consent requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.